methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
CAS No.: 439096-46-5
Cat. No.: VC7194684
Molecular Formula: C18H16BrNO4
Molecular Weight: 390.233
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439096-46-5 |
|---|---|
| Molecular Formula | C18H16BrNO4 |
| Molecular Weight | 390.233 |
| IUPAC Name | methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
| Standard InChI | InChI=1S/C18H16BrNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 |
| Standard InChI Key | AJVSCAMXAPTEFP-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate belongs to the benzoxazine class, featuring a fused oxazine ring system. Its molecular formula, C₁₈H₁₆BrNO₄, includes:
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A 4-bromobenzoyl group at position 4 of the benzoxazine ring.
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A methyl acetate moiety at position 3, contributing to its ester functionality .
The IUPAC name, methyl 2-[4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate, reflects its bicyclic structure and substituent arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 439096-46-5 | |
| Molecular Weight | 390.23 g/mol | |
| SMILES | COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br | |
| InChI Key | AJVSCAMXAPTEFP-UHFFFAOYSA-N |
Stereochemical Considerations
Synthesis and Manufacturing
Industrial Production
Suppliers such as VulcanChem and Parchem list the compound as a specialty chemical, indicating batch-scale production for research purposes. Current pricing and yield data remain proprietary, but its classification under "laboratory chemicals" suggests limited commercial availability .
Physicochemical Properties
Stability and Solubility
No explicit solubility data is available, but the presence of ester and aryl bromide groups suggests moderate polarity. Predicted solubility characteristics include:
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Lipophilicity: High logP value (~3.5–4.0) due to the brominated aromatic system.
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Hydrolytic Sensitivity: The ester group may render it susceptible to hydrolysis under acidic or basic conditions .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretches (≈1,720 cm⁻¹ for ester, ≈1,680 cm⁻¹ for benzoyl) and C-Br vibrations (≈650 cm⁻¹) .
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NMR: ¹H NMR would show signals for the methyl ester (δ ≈3.7 ppm), benzoxazine protons (δ ≈4.0–5.0 ppm), and aromatic protons (δ ≈7.0–8.0 ppm) .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion; seek medical help if swallowed. |
| Skin Irritation | H315 | Wear protective gloves and clothing. |
| Eye Damage | H319 | Use safety goggles; rinse eyes immediately upon contact. |
| Respiratory Irritation | H335 | Use in well-ventilated areas or with respiratory protection. |
First Aid Protocols
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Dermal Contact: Wash with soap and water; remove contaminated clothing .
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Ocular Exposure: Rinse with water for 15 minutes; consult an ophthalmologist .
Biological Activities and Research Applications
Material Science Applications
The compound’s rigid aromatic structure makes it a candidate for:
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Polymer Additives: Enhancing thermal stability in epoxy resins.
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Liquid Crystals: Modifying mesophase behavior due to planar substituents .
Comparison with Structural Analogs
(4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-2-Yl)Methylamine
This analog (CAS: 282520-55-2) shares the benzoxazine core but replaces the bromobenzoyl and methyl acetate groups with an aminomethyl moiety. Key differences include:
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Weight | 390.23 g/mol | 178.23 g/mol |
| Bioactivity | Potential kinase inhibition | Serotonergic receptor binding |
| Solubility | Low polarity | High water solubility |
The absence of the bromobenzoyl group in the analog reduces steric hindrance, potentially improving blood-brain barrier penetration .
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